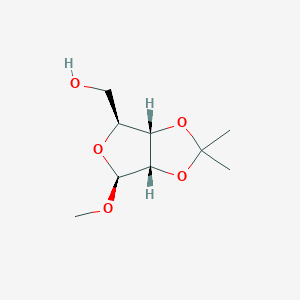
2'-Deoxyuridine-5'-triphosphate trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine-5’-triphosphate trisodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology processes. It is composed of a deoxyribose sugar linked to a uracil base and three phosphate groups, with sodium ions stabilizing the structure. This compound is particularly significant in DNA synthesis and repair mechanisms.
Mechanism of Action
Target of Action
The primary target of 2’-Deoxyuridine-5’-triphosphate trisodium salt (dUTP) is the enzyme deoxyuridine 5’-triphosphate nucleotidohydrolase, also known as dUTPase . This enzyme plays a crucial role in DNA synthesis and repair, protecting cells from the incorporation of dUTP into DNA .
Mode of Action
dUTP interacts with dUTPase, which suppresses the incorporation of dUTP into DNA . The enzyme converts dUTP to 2’-deoxyuridine 5’-monophosphate (dUMP), preventing the misincorporation of uracil into DNA .
Biochemical Pathways
dUTP is a key intermediate in the pyrimidine nucleotide biosynthesis pathway . The conversion of dUTP to dUMP by dUTPase is a critical step in this pathway, ensuring the fidelity of DNA synthesis and repair . Misincorporation of uracil into DNA can lead to DNA damage and genomic instability .
Pharmacokinetics
It is known that dutp is soluble in water , suggesting it could be readily absorbed and distributed in the body. The metabolism of dUTP involves its conversion to dUMP by dUTPase .
Result of Action
The action of dUTP and dUTPase prevents the misincorporation of uracil into DNA, thereby maintaining genomic stability . This is crucial for normal cell function and preventing diseases like cancer, which can arise from genomic instability .
Action Environment
The action of dUTP is influenced by various environmental factors. For instance, the activity of dUTPase can be affected by temperature . Moreover, the presence of oxidizing agents could potentially affect the stability of dUTP . Therefore, the efficacy of dUTP in DNA synthesis and repair can be influenced by these environmental conditions.
Biochemical Analysis
Biochemical Properties
2’-Deoxyuridine-5’-triphosphate trisodium salt plays a significant role in biochemical reactions. It is used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The compound is substituted for dTTP in the PCR reaction . It is used to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolases (dUTPase, EC 3.6.1.23) . dUTPase are important enzymes that protect cells from the incorporation of 2’-Deoxyuridine-5’-triphosphate trisodium salt into DNA .
Cellular Effects
The effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt on various types of cells and cellular processes are profound. It influences cell function by preventing carryover contamination in PCR . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2’-Deoxyuridine-5’-triphosphate trisodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is substituted for dTTP in the PCR reaction, which helps to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolases .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .
Dosage Effects in Animal Models
The effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
2’-Deoxyuridine-5’-triphosphate trisodium salt is involved in metabolic pathways . It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
2’-Deoxyuridine-5’-triphosphate trisodium salt is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of 2’-Deoxyuridine-5’-triphosphate trisodium salt and any effects on its activity or function are essential . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2’-Deoxyuridine-5’-triphosphate trisodium salt typically involves two main steps:
Synthesis of 2’-Deoxyuridine: This can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis often involves the reaction of uridine with a deoxyribose donor under specific conditions to yield 2’-deoxyuridine.
Phosphorylation: The 2’-deoxyuridine is then phosphorylated using a phosphorylating agent such as triethyl phosphate to form 2’-deoxyuridine-5’-triphosphate.
Industrial Production Methods
Industrial production of 2’-Deoxyuridine-5’-triphosphate trisodium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated systems to control temperature, pH, and other critical parameters.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxyuridine-5’-triphosphate trisodium salt primarily undergoes hydrolysis and substitution reactions. It is also involved in enzymatic reactions where it serves as a substrate or inhibitor.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include 2’-deoxyuridine-5’-monophosphate (dUMP) and inorganic pyrophosphate, which are crucial intermediates in nucleotide metabolism .
Scientific Research Applications
2’-Deoxyuridine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study nucleotide interactions and mechanisms.
Biology: Plays a role in DNA synthesis and repair, making it essential for studying genetic processes and mutations.
Medicine: Utilized in diagnostic assays and therapeutic research, particularly in understanding and treating genetic disorders.
Industry: Employed in the production of diagnostic kits and reagents for molecular biology research
Comparison with Similar Compounds
Similar Compounds
2’-Deoxycytidine-5’-triphosphate (dCTP): A cytidine analog used in DNA synthesis.
Thymidine-5’-triphosphate (dTTP): A thymidine analog that is a natural substrate for DNA polymerases.
Uridine-5’-triphosphate (UTP): A uridine analog involved in RNA synthesis.
Uniqueness
2’-Deoxyuridine-5’-triphosphate trisodium salt is unique due to its ability to substitute for thymidine triphosphate in DNA synthesis, which can be exploited in various molecular biology techniques to prevent contamination and study DNA repair mechanisms. Its role in maintaining DNA integrity through the action of dUTPase further highlights its importance in cellular processes .
Properties
IUPAC Name |
trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBIYZSADNSZMR-MILVPLDLSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2Na3O14P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-7-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8117182.png)


![tert-butyl N-[cis-2-aminocyclopropyl]carbamate hydrochloride](/img/structure/B8117209.png)

![6-amino-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one dihydrobromide](/img/structure/B8117237.png)
